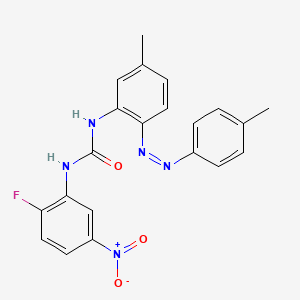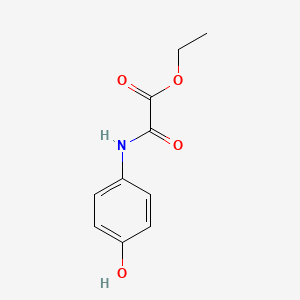
Pentyl(triphenyl)phosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl(triphenyl)phosphonium bromide is an organic compound with the chemical formula C23H26BrP. It is a white to almost white solid that is partly miscible in water and soluble in methanol and chloroform . This compound is known for its strong basicity and is commonly used as a reagent in organic synthesis.
Preparation Methods
Pentyl(triphenyl)phosphonium bromide can be synthesized through the reaction of triphenylphosphine with pentyl bromide. The reaction typically involves heating the reactants in a suitable solvent such as tetrahydrofuran (THF) at elevated temperatures. The reaction can also be optimized using microwave irradiation to achieve higher yields in a shorter time . Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure consistency and purity of the product.
Chemical Reactions Analysis
Pentyl(triphenyl)phosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Wittig Reactions: It is often used in Wittig reactions to form alkenes from aldehydes and ketones.
Scientific Research Applications
Mechanism of Action
The mechanism of action of pentyl(triphenyl)phosphonium bromide in Wittig reactions involves the formation of a phosphonium ylide. The ylide is generated by deprotonation of the phosphonium salt, which then reacts with a carbonyl compound to form a betaine intermediate. This intermediate undergoes cyclization to form an oxaphosphetane, which subsequently decomposes to yield the desired alkene and a phosphine oxide byproduct .
Comparison with Similar Compounds
Pentyl(triphenyl)phosphonium bromide can be compared with other phosphonium salts such as benzyl(triphenyl)phosphonium bromide and methyl(triphenyl)phosphonium bromide. While these compounds share similar chemical properties and applications, this compound is unique due to its specific alkyl chain length, which can influence its solubility and reactivity in certain reactions .
Properties
Molecular Formula |
C23H27BrP+ |
|---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
pentyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C23H26P.BrH/c1-2-3-13-20-24(21-14-7-4-8-15-21,22-16-9-5-10-17-22)23-18-11-6-12-19-23;/h4-12,14-19H,2-3,13,20H2,1H3;1H/q+1; |
InChI Key |
VAUKWMSXUKODHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



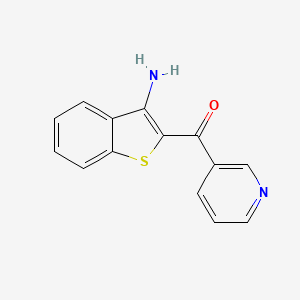

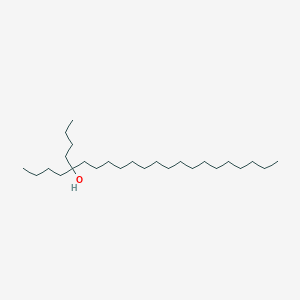
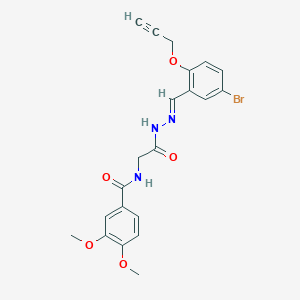
![1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11955541.png)



![Ethyl [2-(hydroxyimino)cyclopentyl]acetate](/img/structure/B11955571.png)
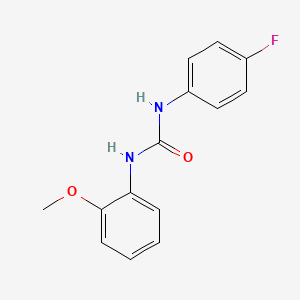
![1-(4-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea](/img/structure/B11955577.png)
